molecular formula C15H17N5O2 B2876945 6-morpholino-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide CAS No. 1905183-15-4

6-morpholino-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide

Cat. No.: B2876945
CAS No.: 1905183-15-4
M. Wt: 299.334
InChI Key: FWGRKJVJAFLVAW-UHFFFAOYSA-N
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Description

6-Morpholino-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide is a pyrimidine derivative featuring a morpholino group at the 6-position and a carboxamide linkage to a pyridin-3-ylmethyl substituent at the 4-position (Figure 1).

Properties

IUPAC Name

6-morpholin-4-yl-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c21-15(17-10-12-2-1-3-16-9-12)13-8-14(19-11-18-13)20-4-6-22-7-5-20/h1-3,8-9,11H,4-7,10H2,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGRKJVJAFLVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (S_NAr) Approach

The most direct route involves 4,6-dichloropyrimidine as the starting material. Morpholine is introduced at position 6 via S_NAr due to the electron-deficient nature of the pyrimidine ring.

  • Step 1 : Reaction of 4,6-dichloropyrimidine with morpholine in a polar aprotic solvent (e.g., DMF or THF) at 80–100°C yields 6-morpholino-4-chloropyrimidine .
  • Step 2 : Hydrolysis of the 4-chloro group to a carboxylic acid using aqueous NaOH or HCl under reflux conditions generates 6-morpholinopyrimidine-4-carboxylic acid .
  • Step 3 : Activation of the carboxylic acid (e.g., via thionyl chloride to form the acyl chloride) followed by amide coupling with pyridin-3-ylmethylamine in the presence of a base (e.g., DiPEA) affords the final product.

Key Data :

  • Reagents : Morpholine (1.5 equiv), DMF, 80°C, 12 h (Step 1).
  • Yield : ~70–85% for S_NAr steps.

Buchwald–Hartwig Amination for Morpholine Installation

For substrates resistant to S_NAr, palladium-catalyzed amination offers an alternative. This method is advantageous for sterically hindered pyrimidines.

  • Step 1 : 4-Chloro-6-iodopyrimidine undergoes Buchwald–Hartwig coupling with morpholine using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base in toluene at 110°C.
  • Step 2 : Subsequent hydrolysis and amide coupling (as in Section 2.1) yield the target compound.

Optimization Notes :

  • Microwave irradiation (160°C, 4 h) improves reaction efficiency.
  • Catalyst loading: 5 mol% Pd(OAc)₂, 10 mol% Xantphos.

Amide Coupling via Carboxylic Acid Intermediates

Alternative routes start with pre-functionalized pyrimidine carboxylic acids. For example, orotic acid (pyrimidine-4,6-dicarboxylic acid) serves as a precursor:

  • Step 1 : Selective esterification at position 6, followed by S_NAr with morpholine at position 4.
  • Step 2 : Ester hydrolysis and amide formation with pyridin-3-ylmethylamine using coupling agents (HATU, EDCl).

Critical Parameters :

  • Coupling Agents : HATU (1.1 equiv), DiPEA (3 equiv), DCM, 0°C to rt.
  • Purification : Silica gel chromatography (40–60% EtOAc/hexane).

Optimization of Reaction Conditions

Regioselectivity in S_NAr

The electron-withdrawing carboxylic acid/ester group at position 4 directs morpholine substitution to position 6. Computational studies suggest that the C6 position is more electrophilic due to resonance effects.

Solvent and Temperature Effects

  • S_NAr : DMF or NMP at 80–100°C maximizes nucleophilicity.
  • Buchwald–Hartwig : Toluene at 110°C ensures catalyst stability.

Microwave-Assisted Synthesis

Microwave irradiation (160°C, 4 h) reduces reaction times from 24 h to 4 h for amide couplings, improving yields by 15–20%.

Analytical Characterization

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons of the pyrimidine ring appear as singlets (δ 8.0–8.5 ppm). The morpholine oxygens deshield adjacent CH₂ groups (δ 3.5–3.8 ppm).
    • ¹³C NMR : Carbonyl carbons resonate at δ 163–165 ppm, confirming amide formation.
  • HRMS : Molecular ion peak at m/z 299.33 [M+H]⁺ matches the theoretical mass.

Challenges and Solutions

  • Low Solubility : Use of DMF/THF mixtures (1:1) during amide coupling prevents precipitation.
  • Byproduct Formation : Excess morpholine (2.0 equiv) suppresses di-substitution.

Chemical Reactions Analysis

Types of Reactions

6-morpholino-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Ammonia or primary amines in ethanol or water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce reduced pyrimidine derivatives. Substitution reactions can result in various substituted pyrimidine compounds.

Scientific Research Applications

6-morpholino-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-morpholino-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Core Structure Diversity

  • Pyrimidine vs. Triazole/Pyridine: The target compound’s pyrimidine core offers a planar, electron-deficient aromatic system, favoring interactions with ATP-binding pockets in kinases or receptors. Pyridine-based analogs (–6) prioritize smaller ring systems, which may reduce steric hindrance but limit hydrogen-bonding capacity.

Substituent Effects

  • Morpholino Group: The 6-morpholino substituent in the target compound enhances solubility and polarity compared to chloro (–6) or trifluoromethoxy () groups. However, bulky morpholino may reduce membrane permeability in lipophilic environments.
  • Pyridin-3-ylmethyl vs.

Molecular Weight and Solubility

Notes

  • Synthetic routes for pyrimidine derivatives (e.g., ’s pyrazolopyrimidine synthesis) may involve condensation or cross-coupling reactions, but specific protocols for the target compound remain undefined .
  • Contradictions in substituent effects (e.g., morpholino vs. chloro) highlight the need for empirical validation of pharmacological properties.

Biological Activity

6-morpholino-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer therapy and neuroprotection. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a morpholine group and a pyridinylmethyl moiety. This unique structure is believed to contribute to its biological properties, including enzyme inhibition and receptor modulation.

Biological Activity Overview

  • Kinase Inhibition : Compounds similar to this compound have been shown to inhibit various kinases, which play critical roles in cancer cell signaling pathways. For instance, derivatives of pyrimidines have demonstrated effectiveness against receptor tyrosine kinases, crucial for tumor growth and survival .
  • Neuroprotective Effects : Molecular docking studies suggest that this compound can interact favorably with neuroprotective proteins such as ATF4 and NF-kB, indicating potential applications in neurodegenerative diseases.
  • Anticancer Activity : The compound has been evaluated against multiple cancer types, showing promise in inhibiting cell proliferation and inducing apoptosis in cancer cells. Its structural components enhance selectivity towards specific biological targets, making it a candidate for targeted therapies .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Kinase InhibitionInhibits receptor tyrosine kinases involved in cancer signaling pathways
NeuroprotectionInteracts with neuroprotective proteins; potential for treating neurodegeneration
Anticancer PropertiesInduces apoptosis in various cancer cell lines

Structure-Activity Relationship (SAR) Studies

Recent SAR studies have highlighted how modifications to the morpholine and pyridine groups can enhance the potency and selectivity of related compounds. For example, replacing certain substituents has resulted in compounds with significantly improved inhibitory activity against specific kinases .

Table 2: SAR Analysis of Related Compounds

Compound NameKey ModificationsBiological Activity
LEI-401 (NAPE-PLD inhibitor)Conformational restrictions on substituentsIncreased potency by 10-fold
6-hydroxy-N-((2-morpholinopyridin-4-yl)methyl)pyrimidine-4-carboxamideHydroxyl and carboxamide groupsPotential kinase inhibitor
N-(3-(2-(2-Hydroxyethoxy)-6-morpholino-pyridin-3-yl)pyridin-4-yl)methyl)carboxamideHydroxyethoxy substitutionSelective kinase inhibition

Therapeutic Applications

The potential therapeutic applications of this compound are vast:

  • Cancer Therapy : Due to its ability to inhibit key kinases involved in tumor progression, it may be developed as an anticancer agent.
  • Neurological Disorders : Its neuroprotective properties suggest that it could be beneficial in treating conditions like Alzheimer's or Parkinson's disease.

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